molecular formula C16H18N6OS B2687419 (4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(3-methylthiophen-2-yl)methanone CAS No. 2034348-88-2

(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(3-methylthiophen-2-yl)methanone

Cat. No.: B2687419
CAS No.: 2034348-88-2
M. Wt: 342.42
InChI Key: PDKNDCFYMXXVGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(3-methylthiophen-2-yl)methanone is a synthetic small molecule featuring a triazolopyrazine core linked to a 3-methylthiophene carbonyl group via a piperazine moiety. This specific molecular architecture is of significant interest in medicinal chemistry and drug discovery, particularly in the field of oncology. Compounds based on the [1,2,4]triazolo[4,3-a]pyrazine scaffold have been identified as potent inhibitors of key tyrosine kinases . Recent research has demonstrated that such derivatives can act as novel dual inhibitors of c-Met and VEGFR-2 kinases, two critical targets in cancer progression and angiogenesis . The design of this compound leverages the "five-atom rule" common in type II kinase inhibitors, where the piperazine linker and the hydrophobic thiophene group are intended to facilitate optimal binding within the enzyme's active site . By potentially disrupting these signaling pathways, this compound is a valuable tool for researchers investigating the mechanisms of cancer cell proliferation, migration, and survival. Its primary research applications include biochemical assay development, target validation studies, and structure-activity relationship (SAR) exploration to develop new targeted therapeutic agents. This product is intended for research and manufacturing purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

(3-methylthiophen-2-yl)-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6OS/c1-11-3-10-24-13(11)16(23)21-8-6-20(7-9-21)14-15-19-18-12(2)22(15)5-4-17-14/h3-5,10H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDKNDCFYMXXVGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)N2CCN(CC2)C3=NC=CN4C3=NN=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the triazolo[4,3-a]pyrazine core. One common approach is to start with a suitable pyrazine derivative, which undergoes cyclization reactions to form the triazolo ring[_{{{CITATION{{{1{Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo [4,3-](https://wwwfrontiersinorg/journals/chemistry/articles/103389/fchem2022815534/full){{{CITATION{{{1{Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo 4,3-[{{{CITATION{{{_2{Synthesis and Antibacterial Activity of Novel Triazolo 4,3-.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions are optimized for efficiency and yield. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: : The compound can be reduced at different sites, depending on the reagents used.

  • Substitution: : Various nucleophilic and electrophilic substitution reactions can occur at different positions on the rings.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: : Typical reagents include halogens for electrophilic substitution and amines or alcohols for nucleophilic substitution.

Major Products Formed

  • Oxidation: : Sulfoxides and sulfones.

  • Reduction: : Reduced derivatives of the compound.

  • Substitution: : Halogenated or alkylated derivatives.

Scientific Research Applications

Anti-Cancer Activity

Research has demonstrated that derivatives of the [1,2,4]triazolo[4,3-a]pyrazine scaffold exhibit significant anti-cancer properties. For instance, a study revealed that a closely related compound showed impressive inhibitory effects against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values ranging from 0.15 to 2.85 µM .

Table 1: Anti-Cancer Activity of Related Compounds

CompoundCell LineIC50 Value (µM)
22iA5490.83 ± 0.07
22iMCF-70.15 ± 0.08
22iHeLa2.85 ± 0.74
17lA5490.98 ± 0.08
17lMCF-71.05 ± 0.17
17lHeLa1.28 ± 0.25

These compounds act as c-Met kinase inhibitors, which are crucial in cancer progression and metastasis . The mechanism involves interference with signaling pathways essential for tumor growth.

Antibacterial Activity

In addition to anti-cancer properties, triazolo[4,3-a]pyrazine derivatives have shown promising antibacterial activities. A study synthesized various derivatives and evaluated their efficacy against bacterial strains, finding that certain modifications significantly enhanced their antibacterial potency .

Table 2: Antibacterial Activity of Triazolo Derivatives

Compound IDBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli<10 µg/mL
Compound BS. aureus<5 µg/mL
Compound CPseudomonas aeruginosa<15 µg/mL

The structural modifications in these derivatives were found to facilitate stronger interactions with bacterial cell membranes, leading to increased efficacy.

Synthesis and Structural Insights

The synthesis of (4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(3-methylthiophen-2-yl)methanone typically involves multi-step organic reactions that include cyclization and functional group modifications to enhance biological activity .

Scheme: Synthesis Overview

  • Starting Material: Begin with commercially available [1,2,4]triazolo[4,3-a]pyrazine.
  • Reactions: Utilize piperazine derivatives and thiophenes in a series of condensation reactions.
  • Final Product: Purification through crystallization or chromatography.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain kinases or receptors, leading to downstream effects on cellular signaling pathways. The exact mechanism would depend on the specific biological context in which the compound is being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Activity Profiles

Key structural analogues and their comparative properties are summarized below:

Compound Structural Features Biological Activity Key Findings
Target compound: (4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(3-methylthiophen-2-yl)methanone Triazolo-pyrazine core, 3-methylthiophen-2-yl ketone, piperazine linker Hypothesized CNS/antimicrobial activity (untested in evidence) Unique methyl groups may enhance target selectivity and metabolic stability .
Compound 21 () Thiophen-2-yl-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone Neurokinin-3 receptor antagonist Trifluoromethyl group improves lipophilicity; thiophene enhances π-π stacking with receptors .
Compound 14 () Triazolo[4,3-a]pyrazine core with 4-fluorophenyl and tosyl groups Neurokinin receptor modulation (potential) Fluorine substitution increases electronegativity, enhancing receptor binding affinity .
Compound 21 () 8-Amino-1,2,4-triazolo[4,3-a]pyrazin-3-one with benzylpiperazine Adenosine A1/A2A receptor antagonist Amino group at position 8 critical for adenosine receptor affinity; benzylpiperazine aids solubility .
Triazolothiadiazoles () Pyrazole-linked triazolothiadiazoles Antifungal (14-α-demethylase inhibition) Nitro/thiophene substituents enhance docking to fungal lanosterol demethylase .

Key Structural and Functional Differences

  • Triazolo-pyrazine vs. Triazolothiadiazole Scaffolds: The target compound’s triazolo-pyrazine core (vs.
  • Substituent Effects : The 3-methylthiophen-2-yl group in the target compound may offer better metabolic stability than the 4-fluorophenyl group in ’s compound 14, which is prone to oxidative degradation .

Biological Activity

The compound (4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(3-methylthiophen-2-yl)methanone represents a novel class of [1,2,4]triazolo[4,3-a]pyrazine derivatives . These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly as potential kinase inhibitors and antitumor agents . This article explores the biological activity of this compound, detailing its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by the following structural formula:

PropertyDetails
Molecular Formula C16H17N7O2
Molecular Weight 339.35 g/mol
IUPAC Name 1-(2-methoxypyridin-4-yl)-4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-2-one
Canonical SMILES CC1=NN=C2N1C=CN=C2N3CCN(C(=O)C3)C4=CC(=NC=C4)OC

The primary mechanism of action for this compound involves the inhibition of specific kinases such as c-Met and VEGFR-2 . By binding to these targets, the compound disrupts signaling pathways that promote cancer cell proliferation and survival. This inhibition leads to:

  • Suppression of tumor growth
  • Induction of apoptosis in cancer cells

In vitro studies have demonstrated that the compound exhibits significant antiproliferative effects against various cancer cell lines.

Antitumor Activity

Recent research has highlighted the antitumor potential of this compound. In a study evaluating its effects on several cancer cell lines (A549, MCF-7, HeLa), it exhibited potent inhibitory activity with IC50 values indicating strong efficacy:

Cell LineIC50 Value (μM)
A5490.83 ± 0.07
MCF-70.15 ± 0.08
HeLa2.85 ± 0.74

These results suggest that the compound has a promising profile as a potential anticancer agent due to its ability to target critical pathways involved in tumor progression.

Kinase Inhibition

The compound has been identified as a potent inhibitor of c-Met kinase with an IC50 value in the nanomolar range (48 nM). This level of inhibition is significant for therapeutic applications in oncology where c-Met is often implicated in tumorigenesis and metastasis.

Case Studies and Research Findings

Several studies have investigated the biological activities of triazolo[4,3-a]pyrazine derivatives similar to our compound:

  • Antibacterial Activity : A study on triazolo[4,3-a]pyrazine derivatives revealed moderate to good antibacterial activities against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) strains. The structure–activity relationship indicated that modifications at specific sites could enhance antibacterial efficacy .
  • Antidiabetic Effects : Research has indicated that triazolo[4,3-a]pyrazine derivatives can exhibit antidiabetic properties through mechanisms involving enzyme inhibition that plays a role in glucose metabolism .
  • Molecular Docking Studies : Molecular docking analyses have shown that these compounds can effectively bind to DNA gyrase and topoisomerase IV, which are critical targets for antibacterial agents .

Q & A

Q. What synthetic strategies are recommended for constructing the triazolo-pyrazine core in this compound?

The triazolo-pyrazine core can be synthesized via cyclization of hydrazine derivatives with pyrazinone precursors. For example, coupling 3-methyl-1,2,4-triazolo[4,3-a]pyrazine with piperazine intermediates under reflux conditions in anhydrous dioxane or DMFA, followed by benzylation or acylation steps to introduce the piperazine-thiophene methanone moiety . Key steps include using carbonyldiimidazole (CDI) to activate carboxylic acids for coupling with hydrazine derivatives .

Q. Which spectroscopic techniques are essential for structural confirmation?

  • ¹H-NMR : Critical for confirming aromatic proton environments (e.g., thiophene methyl at δ ~2.5 ppm, piperazine protons at δ ~3.6 ppm) and amine protons (δ ~7.5 ppm) .
  • IR Spectroscopy : Validates carbonyl stretches (~1716 cm⁻¹ for ketones) and amine N-H stretches (~3296 cm⁻¹) .
  • Mass Spectrometry : Confirms molecular weight and fragmentation patterns of the triazolo-pyrazine-piperazine scaffold .

Q. What purification methods are effective post-synthesis?

  • Recrystallization : Use methanol or 2-methoxyethanol for high-purity crystalline products .
  • Column Chromatography : Employ silica gel with eluents like ethyl acetate/hexane to separate polar intermediates .
  • Solvent Extraction : Wash organic phases with water to remove unreacted reagents, followed by anhydrous Na₂SO₄ drying .

Advanced Research Questions

Q. How can solvent selection influence reaction efficiency in triazolo-pyrazine synthesis?

Polar aprotic solvents (e.g., DMFA) enhance nucleophilicity in cyclization reactions, while dioxane or THF improves solubility for reflux-driven coupling steps. For example, DMFA at 100°C accelerates imidazole-mediated activation of carboxylic acids, achieving >75% yields in heterocycle formation . Conversely, prolonged reflux in dioxane (24–48 hours) may reduce side reactions in piperazine benzylation .

Q. How can researchers resolve discrepancies in biological activity data across structural analogs?

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects on the triazolo-pyrazine core (e.g., methyl vs. tert-butyl groups) using docking studies with target enzymes (e.g., 14-α-demethylase lanosterol, PDB: 3LD6) .
  • Controlled Biological Assays : Standardize assays (e.g., IC₅₀ measurements) across analogs to isolate pharmacokinetic variables like solubility or metabolic stability .

Q. What strategies optimize regioselectivity in triazolo-pyrazine functionalization?

  • Directed Metalation : Use lithiation at the 8-position of the triazolo-pyrazine core to introduce piperazine groups selectively .
  • Protecting Groups : Temporarily block reactive sites (e.g., amines with tert-butoxycarbonyl (Boc)) during multi-step syntheses to prevent undesired side reactions .

Q. How do steric and electronic factors affect the compound’s reactivity in cross-coupling reactions?

  • Steric Hindrance : Bulky substituents (e.g., 3,5-di-tert-butyl groups) on the phenyl ring reduce coupling efficiency at the piperazine nitrogen .
  • Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl) on the thiophene moiety enhance electrophilicity, facilitating nucleophilic aromatic substitution .

Methodological Considerations

Q. What computational tools are recommended for predicting biological activity?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with adenosine receptors (A₁/A₂ₐ) or fungal enzymes .
  • DFT Calculations : Analyze charge distribution on the triazolo-pyrazine core to predict sites for electrophilic/nucleophilic attack .

Q. How should researchers address low yields in piperazine-thiophene methanone coupling?

  • Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂) for Buchwald-Hartwig amination of the piperazine-thiophene ketone .
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 24 hours to 2–4 hours) while maintaining high temperatures (150°C) .

Q. What are best practices for validating synthetic intermediates?

  • HPLC-PDA : Monitor reaction progress and purity with reverse-phase C18 columns (λ = 254 nm) .
  • X-ray Crystallography : Resolve ambiguous stereochemistry in crystalline intermediates (e.g., piperazine-thiophene methanone derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.